molecular formula C8H4Br2FN B3266993 4-(Dibromomethyl)-2-fluorobenzonitrile CAS No. 440105-58-8

4-(Dibromomethyl)-2-fluorobenzonitrile

Cat. No.: B3266993
CAS No.: 440105-58-8
M. Wt: 292.93 g/mol
InChI Key: KFSUYWGZBZMQSP-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-2-fluorobenzonitrile is an organic compound characterized by the presence of a dibromomethyl group, a fluorine atom, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method includes the use of bromoform in the presence of a phase-transfer catalyst and a protic base. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

4-(Dibromomethyl)-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)-2-fluorobenzonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms. The compound can form covalent bonds with biological molecules, potentially leading to genotoxic effects. The molecular targets and pathways involved include DNA and protein interactions, which can result in mutagenic or cytotoxic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dibromomethyl)benzenecarbaldehyde
  • 4-(Dibromomethyl)benzoic acid
  • 4-(Dibromomethyl)-2-cyanobiphenyl

Uniqueness

4-(Dibromomethyl)-2-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a dibromomethyl group on the benzene ring.

Properties

IUPAC Name

4-(dibromomethyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-8(10)5-1-2-6(4-12)7(11)3-5/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUYWGZBZMQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Br)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447411
Record name 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440105-58-8
Record name 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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